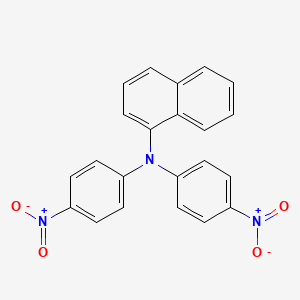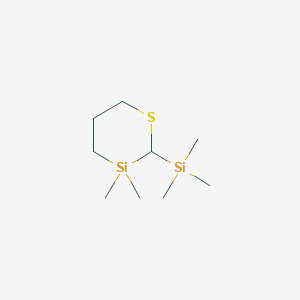
1-Thia-3-silacyclohexane, 3,3-dimethyl-2-(trimethylsilyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Thia-3-silacyclohexane, 3,3-dimethyl-2-(trimethylsilyl)- is a unique organosilicon compound that features a silicon atom within a six-membered ring structure
Métodos De Preparación
The synthesis of 1-Thia-3-silacyclohexane, 3,3-dimethyl-2-(trimethylsilyl)- typically involves the reaction of organosilicon precursors with sulfur-containing reagents. One common method includes the use of trimethylsilyl chloride and dimethyl sulfide under controlled conditions to form the desired product. Industrial production methods may involve similar synthetic routes but are optimized for larger scale production, ensuring higher yields and purity.
Análisis De Reacciones Químicas
1-Thia-3-silacyclohexane, 3,3-dimethyl-2-(trimethylsilyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of silane derivatives.
Substitution: Nucleophilic substitution reactions are possible with halogenated derivatives, where the trimethylsilyl group can be replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halides). The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-Thia-3-silacyclohexane, 3,3-dimethyl-2-(trimethylsilyl)- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex silicon-containing molecules.
Biology: Research is ongoing to explore its potential as a bioactive compound, with studies investigating its interactions with biological molecules.
Industry: This compound is used in the production of advanced materials, including polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism by which 1-Thia-3-silacyclohexane, 3,3-dimethyl-2-(trimethylsilyl)- exerts its effects involves interactions with various molecular targets. The silicon atom within the ring structure can form stable bonds with other elements, facilitating the formation of complex molecular architectures. Pathways involved in its reactions include nucleophilic attack on the silicon center and subsequent rearrangements.
Comparación Con Compuestos Similares
Similar compounds to 1-Thia-3-silacyclohexane, 3,3-dimethyl-2-(trimethylsilyl)- include:
1-Thia-3-silacyclobutane, 3,3-dimethyl-: This compound features a four-membered ring structure and exhibits different reactivity due to ring strain.
1-Thia-3-silacyclohexane, 3,3-dimethyl-2-phenyl-:
The uniqueness of 1-Thia-3-silacyclohexane, 3,3-dimethyl-2-(trimethylsilyl)- lies in its six-membered ring structure and the presence of both silicon and sulfur atoms, which confer distinct reactivity and stability compared to its analogs.
Propiedades
Número CAS |
667894-44-2 |
|---|---|
Fórmula molecular |
C9H22SSi2 |
Peso molecular |
218.51 g/mol |
Nombre IUPAC |
(3,3-dimethyl-1,3-thiasilinan-2-yl)-trimethylsilane |
InChI |
InChI=1S/C9H22SSi2/c1-11(2,3)9-10-7-6-8-12(9,4)5/h9H,6-8H2,1-5H3 |
Clave InChI |
IDMTXTWHERLFFS-UHFFFAOYSA-N |
SMILES canónico |
C[Si]1(CCCSC1[Si](C)(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2-Hydroxyethyl)-4-[(1,2,3,3,4,4,5,5,6,6,6-undecafluorohex-1-en-1-yl)oxy]benzamide](/img/structure/B12548619.png)
![Benzonitrile, 4-[methyl(2-methylpropyl)amino]-2-(trifluoromethyl)-](/img/structure/B12548622.png)

![2,6-Bis{[2-(dimethoxymethyl)phenoxy]methyl}pyridine](/img/structure/B12548632.png)
![2-[4-(10H-Phenothiazin-10-yl)butyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B12548641.png)
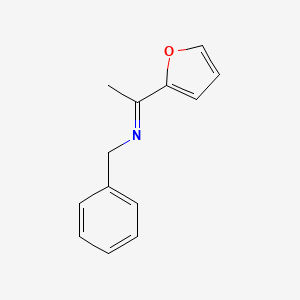

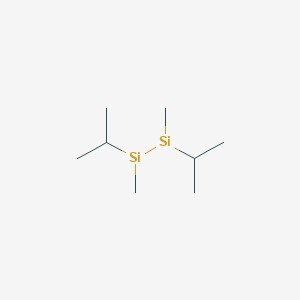
![1-[3-(3,4-Dimethoxyphenyl)-1,2-oxazol-5-yl]ethan-1-one](/img/structure/B12548675.png)
![Thieno[3,4-b]furan-6(4H)-one](/img/structure/B12548677.png)
![3-[(R)-3-Phenylbutanoyl]-4alpha-phenyloxazolidin-2-one](/img/structure/B12548692.png)
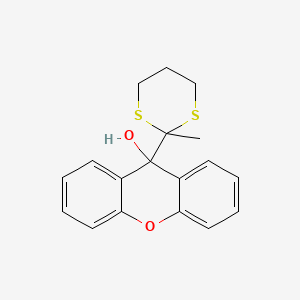
![{[(Hepta-1,6-dien-4-yl)oxy]methyl}benzene](/img/structure/B12548701.png)
